![molecular formula C11H11ClN2 B3291382 2-(but-3-yn-1-yl)Imidazo[1,2-a]pyridine hydrochloride CAS No. 872362-21-5](/img/structure/B3291382.png)
2-(but-3-yn-1-yl)Imidazo[1,2-a]pyridine hydrochloride
Overview
Description
2-(but-3-yn-1-yl)Imidazo[1,2-a]pyridine hydrochloride is a chemical compound with the CAS Number: 872362-21-5 . It has a molecular weight of 206.67 . This compound is a derivative of imidazo[1,2-a]pyridines, which are valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry .
Molecular Structure Analysis
The InChI code for 2-(but-3-yn-1-yl)Imidazo[1,2-a]pyridine hydrochloride is 1S/C11H10N2.ClH/c1-2-3-6-10-9-13-8-5-4-7-11(13)12-10;/h1,4-5,7-9H,3,6H2;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
2-(but-3-yn-1-yl)Imidazo[1,2-a]pyridine hydrochloride is a colorless solid . It has a molecular weight of 206.67 . The compound should be stored at a temperature between 28 C .Scientific Research Applications
Medicinal Chemistry
Imidazopyridine is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . It has been reported as an ingredient of anticancer drugs , antiparasitic , and antiproliferative agents .
Material Science
This compound is also useful in material science because of its structural character . Its unique properties make it a desirable component in the development of new materials.
Fluorescence Sensors
Imidazopyridines have found broad application as fluorescence sensors . Their luminescent properties make them ideal for detecting and measuring various physical or chemical quantities.
Laser Dyes
Imidazopyridines are also employed as laser dyes . They can absorb light at a specific wavelength and then re-emit light at a longer wavelength, making them useful in laser technology.
Molecular Switches
The structural characteristics of imidazopyridines allow them to be used in molecular switches . These are devices that can change their physical or chemical properties in response to external stimuli.
Optoelectronic Devices
Imidazopyridines have shown great potential in the field of optoelectronics . They can be used in devices that source, detect and control light, usually considered a sub-field of photonics.
Sensors
Imidazopyridines are used in the development of various types of sensors . Their ability to interact with different substances makes them suitable for detecting changes in environmental conditions.
8. Emitters for Confocal Microscopy and Imaging This class of aromatic heterocycles has been reported in different technological applications, such as emitters for confocal microscopy and imaging . They can emit light upon excitation, which is useful in various imaging techniques.
Mechanism of Action
Target of Action
The primary target of 2-(but-3-yn-1-yl)Imidazo[1,2-a]pyridine hydrochloride is the Sterol 14-alpha demethylase (CYP51) protein . This protein plays a crucial role in the biosynthesis of sterols, which are vital components of cellular membranes.
Mode of Action
The compound interacts with its target by docking against the CYP51 protein . This interaction can lead to changes in the protein’s function, potentially inhibiting its activity and disrupting sterol biosynthesis.
Result of Action
The molecular and cellular effects of the compound’s action can include changes in cellular membrane integrity due to decreased sterol production. In certain contexts, such as in the treatment of infections caused by organisms reliant on sterol biosynthesis, this can result in a reduction of the bacterial load .
Action Environment
Environmental factors can influence the action, efficacy, and stability of the compound. For instance, the compound’s storage temperature can affect its stability, with a recommended storage temperature of 28°C . Additionally, the compound’s efficacy can be influenced by factors such as the presence of other drugs or substances, the physiological state of the target cells, and the specific strain of the organism in the case of antimicrobial applications.
properties
IUPAC Name |
2-but-3-ynylimidazo[1,2-a]pyridine;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2.ClH/c1-2-3-6-10-9-13-8-5-4-7-11(13)12-10;/h1,4-5,7-9H,3,6H2;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZALNEYVZDURRN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCC1=CN2C=CC=CC2=N1.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00743384 | |
Record name | 2-(But-3-yn-1-yl)imidazo[1,2-a]pyridine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00743384 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.67 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(but-3-yn-1-yl)Imidazo[1,2-a]pyridine hydrochloride | |
CAS RN |
872362-21-5 | |
Record name | 2-(But-3-yn-1-yl)imidazo[1,2-a]pyridine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00743384 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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